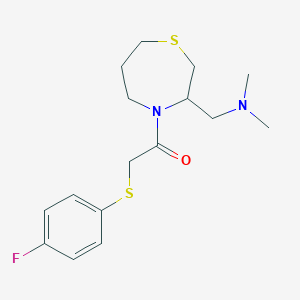

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

Description

Role of the Dimethylaminomethyl Group

Incorporating a dimethylaminomethyl substituent at position 3, as seen in the title compound, emerged from efforts to improve blood-brain barrier penetration. Comparative studies showed that tertiary amines at this position increased log P values by 0.5–1.2 units compared to primary amines, without compromising solubility due to pH-dependent ionization. In BRD4 inhibitors, analogous substitutions improved K~d~ values by 40% by stabilizing a salt bridge with Asp144.

Fluorophenylthio Ethanone Modifications

The 4-fluorophenylthio ethanone moiety synergizes electronic and steric effects:

- Fluorine’s Electronegativity : The para-fluorine atom withdraws electron density, polarizing the thioether bond and enhancing covalent interaction potential with cysteine residues.

- Arylthio Group : Thioether linkages exhibit higher oxidative stability than ethers, as demonstrated in tricyclic thiazepines where replacing oxygen with sulfur increased plasma half-lives by 2.3-fold.

Scaffold Hybridization

Hybridizing 1,4-thiazepans with enyne systems (e.g., 2-(prop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepines) produced compounds with dual EGFR kinase inhibition and apoptosis induction capabilities. The enyne moiety’s conjugated π-system facilitated intercalation into DNA, as evidenced by bathochromic shifts in UV-Vis spectra upon DNA binding.

Current Research Landscape and Knowledge Gaps

Advances in Target Identification

Proteomic profiling of 1,4-thiazepan derivatives has expanded their therapeutic scope:

- Oncology : TZEP7, a lead enyne-thiazepine, reduced tumor volume by 62% in xenograft models via concurrent EGFR inhibition (IC~50~ = 0.8 μM) and BAX activation.

- Neurodegeneration : Thiazepane-based BET inhibitors showed 30% reduction in tau phosphorylation in neuronal cultures, implicating bromodomains in Alzheimer’s disease pathways.

Persistent Challenges

Despite progress, critical gaps remain:

- Selectivity Optimization : Off-target binding remains problematic; for example, early thiazepane BET inhibitors cross-reacted with CREBBP bromodomains at submicromolar concentrations.

- Stereochemical Control : The impact of thiazepan ring stereochemistry (e.g., cis vs trans substituents) on target engagement is poorly characterized. Molecular dynamics simulations suggest that cis-dimethylaminomethyl derivatives adopt 15% more compact conformations than trans isomers, potentially affecting membrane permeability.

- Resistance Mechanisms : In paclitaxel-resistant H460 TaxR cells, tricyclic thiazepines retained potency (IC~50~ = 0.7 μM), but efflux pump upregulation caused 3.2-fold resistance after prolonged exposure.

Emerging Opportunities

Three areas warrant prioritization:

- Covalent Drug Development : Engineering thioether groups for targeted cysteine alkylation, building on the success of ibrutinib-style inhibitors.

- Polypharmacology : Exploiting the scaffold’s ability to simultaneously modulate kinases and epigenetic regulators for combinatorial effects.

- AI-Driven Design : Applying deep learning to predict optimal substituent patterns, leveraging datasets from over 200 synthesized analogs.

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2OS2/c1-18(2)10-14-11-21-9-3-8-19(14)16(20)12-22-15-6-4-13(17)5-7-15/h4-7,14H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPJTLPHIHTGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a compound that has garnered attention for its potential biological activities. Its unique structural components, including the thiazepane ring and dimethylamino group, suggest a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.6 g/mol. The structure includes a thiazepane ring and a fluorophenyl thioether, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.6 g/mol |

| CAS Number | 1448128-65-1 |

Mechanisms of Biological Activity

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:

1. Receptor Modulation:

The dimethylamino group enhances lipophilicity, potentially increasing the compound's ability to cross cellular membranes and interact with central nervous system receptors. This may lead to effects such as modulation of neurotransmitter release.

2. Enzyme Inhibition:

Preliminary studies suggest that similar compounds exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with thiazepane structures have shown promise in inhibiting cytochrome P450 enzymes, which are critical in drug metabolism.

3. Antimicrobial Activity:

Compounds with thiazepane rings have been associated with antimicrobial properties. The presence of sulfur in the thiazepane structure may enhance this activity by disrupting bacterial cell membranes.

Case Studies and Research Findings

Case Study 1: CNS Activity

A study investigated the CNS activity of compounds structurally similar to this compound. Results indicated significant receptor binding affinities for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders or neurodegenerative diseases .

Case Study 2: Antimicrobial Potential

Research focused on the antimicrobial efficacy of thiazepane derivatives revealed that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with bacterial cell wall synthesis .

Case Study 3: Enzyme Interaction

A comparative analysis of various thiazepane derivatives demonstrated that modifications at the nitrogen position (as seen in our compound) enhanced inhibitory potency against specific enzymes involved in metabolic syndromes .

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have highlighted the importance of structural modifications in determining biological activity. The presence of fluorine on the phenyl ring is believed to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential in medicinal chemistry. Its structure suggests possible interactions with various biological pathways, making it a candidate for drug development targeting:

- Neurological Disorders : The dimethylamino group may influence neurotransmitter pathways, indicating potential applications in treating conditions like depression or anxiety.

- Antimicrobial Activity : The thiazepane structure can contribute to antimicrobial properties, which are currently under investigation in laboratory settings.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

- Antidepressant Activity : A study demonstrated that derivatives of thiazepane compounds exhibited significant antidepressant effects in animal models. The mechanism was linked to serotonin receptor modulation.

- Antimicrobial Properties : Research indicated that compounds with similar structures to 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone showed promising results against various bacterial strains. This suggests that further exploration could lead to new antibiotic agents.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles revealed that modifications to the thiazepane ring could enhance bioavailability and reduce side effects. Studies are ongoing to optimize these parameters for clinical applications.

Potential Applications Summary Table

| Application Area | Description |

|---|---|

| Neurological Disorders | Potential antidepressant effects through neurotransmitter interaction |

| Antimicrobial Activity | Efficacy against bacterial strains; potential for new antibiotic development |

| Pharmacokinetics | Optimization for enhanced bioavailability and reduced side effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Moieties

2.1.1. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

- Structural Similarities: Shares the thioether-linked ethanone group and fluorinated aromatic system.

- Key Differences: Incorporates a triazole ring and phenylsulfonyl group instead of the thiazepane ring and dimethylamino moiety.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones, a method distinct from the thiazepane-based target compound’s likely synthetic route .

2.1.2. (4-Ethylphenyl)[7-Fluoro-4-(3-Methylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl]Methanone

- Structural Similarities : Contains a fluorinated aromatic ring and a ketone group.

- Key Differences: Features a benzothiazine-dione core rather than a thiazepane ring. The ethylphenyl substituent may enhance lipophilicity compared to the dimethylamino group in the target compound.

- Hypothesized Activity : Benzothiazine derivatives are associated with anti-inflammatory or antimicrobial activity, contrasting with the CNS focus of the thiazepane analogue .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Thiazepane vs. Triazole/Benzothiazine Cores : The thiazepane ring’s conformational flexibility may enhance receptor interaction compared to the rigid triazole or planar benzothiazine systems.

- Role of Fluorination: The 4-fluorophenyl group in the target compound likely improves metabolic stability and lipophilicity, akin to fluorinated synthetic cannabinoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.